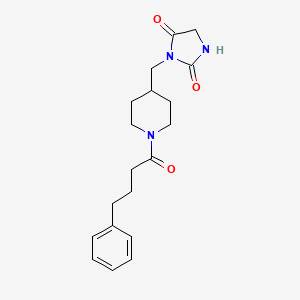

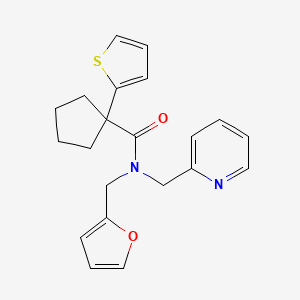

3-((1-(4-Phenylbutanoyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The empirical formula of the compound is C16H21N3O2 . The molecular weight is 287.36 (free base basis) . The SMILES string representation of the compound is O=C1NC(C(NC2=CC=C(C=C2)C3CCNCC3)CC1)=O .Physical And Chemical Properties Analysis

The compound is a powder and should be stored at a temperature between 2-8°C . The exact physical and chemical properties of “3-((1-(4-Phenylbutanoyl)piperidin-4-yl)methyl)imidazolidine-2,4-dione” are not available in the search results.Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant antimicrobial properties. For instance, compounds synthesized from thiazolidine-2,4-dione demonstrated good activity against gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, though they were less effective against gram-negative bacteria. These compounds also showed excellent antifungal activity against Aspergillus niger and A. flavus, highlighting their potential as antimicrobial agents (Prakash et al., 2011).

Structural and Spectral Analysis

The structural and spectral characteristics of imidazolidine-2,4-dione derivatives have been extensively studied to understand their chemical properties better. For example, a study on racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione provided insights into its molecular structure through X-ray diffraction and spectral analysis, including NMR and electronic spectrum analysis. Such detailed examinations are crucial for designing drugs with optimized pharmacological profiles (Prasad et al., 2018).

Chemosensitization

Another significant area of research is the use of imidazolidine-4-one derivatives in chemosensitizing Staphylococcus aureus, including methicillin-resistant strains (MRSA), to antibiotics. These studies aim to combat antibiotic resistance by increasing the efficacy of existing antibiotics, a critical concern in current medical treatment regimens (Matys et al., 2015).

Cancer Research

Imidazolidine-2,4-dione derivatives have also been evaluated for their potential as cancer therapy agents. For instance, studies on 5-spirofluorenehydantoin inhibitors of the ABCB1 efflux pump indicate potent inhibitory action, suggesting a role in overcoming multidrug resistance in cancer cells. This research highlights the compound's potential in enhancing the effectiveness of chemotherapy by preventing drug efflux from cancer cells (Żesławska et al., 2019).

Hypoglycemic Activity

The thiazolidine-2,4-dione scaffold is recognized for its hypoglycemic activity, with several derivatives being investigated for their potential to treat type 2 diabetes. Research into imidazopyridine thiazolidine-2,4-diones, for example, has shown promising results in in vitro and in vivo studies, furthering our understanding of how structural modifications can influence hypoglycemic activity (Oguchi et al., 2000).

properties

IUPAC Name |

3-[[1-(4-phenylbutanoyl)piperidin-4-yl]methyl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c23-17(8-4-7-15-5-2-1-3-6-15)21-11-9-16(10-12-21)14-22-18(24)13-20-19(22)25/h1-3,5-6,16H,4,7-14H2,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDNGORDZWPYNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)CNC2=O)C(=O)CCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2390958.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-fluorobenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2390959.png)

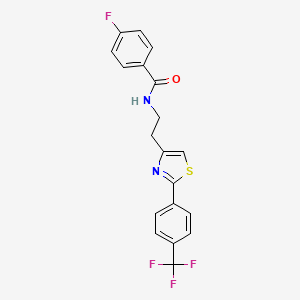

![3-Cyclopropyl-1-(1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2390972.png)

![2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2390975.png)

![(1H-benzo[d]imidazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2390977.png)

![N-(5-(2-(benzo[d]isoxazol-3-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2390978.png)

![N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-(methylamino)acetamide dihydrochloride](/img/structure/B2390979.png)